molecular formula C47H70O14 B108138 Avermectin B1b CAS No. 65195-56-4

Avermectin B1b

Cat. No. B108138
CAS RN: 65195-56-4
M. Wt: 859 g/mol
InChI Key: ZFUKERYTFURFGA-PVVXTEPVSA-N
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Description

Avermectin B1b Description

Avermectin B1b is a component of the avermectin family, which are macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis. These compounds have been widely studied for their antiparasitic properties, particularly in agricultural and medical applications. Although the provided data focuses on avermectin B1a, it is closely related to B1b, and the studies on B1a can provide insights into the properties and activities of B1b as well.

Synthesis Analysis

The synthesis of avermectin derivatives has been a subject of interest to enhance their properties or to understand their structure-activity relationship. For instance, the synthesis of 1,19-aza-1,19-desoxy-avermectin B(1a) represents an effort to introduce conformational rigidity to the macrocycle, which could potentially affect the activity of the compound . Additionally, the synthesis of various 5-acyloxyimino-5-deoxyavermectin B1 and 4"-benzyloxyimino-4"-deoxyavermectin B1a derivatives indicates ongoing research to modify the avermectin structure to improve its insecticidal properties .

Molecular Structure Analysis

The molecular structure of avermectins is characterized by a 16-membered macrocyclic lactone ring. Modifications to this structure, such as the introduction of an azamacrocycle or the addition of acyloxyimino groups, are designed to affect the molecule's interaction with biological targets or to enhance its stability and efficacy .

Chemical Reactions Analysis

Avermectin B1a and its derivatives have been shown to interact with the gamma-aminobutyric acid (GABA) neurotransmitter system. Avermectin B1a stimulates the release of GABA from brain synaptosomes and binds to GABA-gated chloride channels, affecting the input resistance of muscle fibers and potentially leading to paralysis in target organisms . These interactions are crucial for the antiparasitic action of avermectins.

Physical and Chemical Properties Analysis

The physical and chemical properties of avermectins, such as their binding affinity to receptor sites and their metabolic stability, are important for their biological activity. Avermectin B1a binds to high- and low-affinity sites on the GABA-gated chloride channel, with dual effects on channel activation and inhibition . The metabolism of avermectins by liver microsomes results in the formation of polar metabolites, which are important for understanding the pharmacokinetics and potential environmental impact of these compounds .

Scientific Research Applications

1. Optimization of Production and Biological Effects

Avermectin B1b, as part of the avermectin family, is a natural product of Streptomyces avermitilis fermentation. These compounds are utilized primarily as pesticides due to their anthelmintic and insecticidal properties. Besides, they are recognized for their anticancer, antidiabetic, antiviral, antifungal properties, and their role in treating several metabolic disorders. Avermectins operate by hindering the transmission of electrical impulses in the muscles and nerves of invertebrates, amplifying the effects of glutamate on the specific gated chloride channels in these organisms (El-Saber Batiha et al., 2020).

2. Enhanced Production through Artificial Neural Network

Research on the optimization of culture conditions for avermectin B1b production has employed Artificial Neural Network (ANN) methodologies. Factors like yeast extract, MgSO4.7H2O, and temperature have been optimized using ANN, leading to a 150% increase in avermectin B1b yield. This signifies the potential of ANN as a robust technique for the optimization and prediction of avermectin B1b production from Streptomyces avermitilis DSM 41445 (Siddique et al., 2014).

3. Production through Batch Submerged Fermentation

Avermectin B1b is produced through batch submerged fermentation using Streptomyces avermitilis. The medium composition is crucial for optimal production. For instance, using SM2 growth medium containing specific nutrients resulted in the maximum production of avermectin B1b, indicating the importance of medium optimization in the fermentation process (Siddique et al., 2013).

4. Kinetic Studies for Production Enhancement

Kinetic studies of avermectin B1b production using a mutant strain of Streptomyces avermitilis highlight the importance of factors such as carbon sources, pH, and agitation speed. These factors greatly influence microbial growth and product formation, indicating that avermectin B1b production is a non-growth associated process, with the potential for optimization through kinetic analysis (Siddique & Qureshi, 2020).

5. Bio-Insecticide Properties and Nematicide Performance

Avermectin B1b, as part of abamectin (a mixture of avermectins B1a and B1b), has been reported for its anthelmintic activity and its efficacy against a wide variety of pests. The degradation of avermectins and their performance as non-fumigant nematicides have been extensively studied, focusing on different conditions and modes of application (Cabrera et al., 2013).

Safety And Hazards

Avermectin B1b may cause skin irritation, may be harmful if absorbed through the skin, may cause eye irritation, may be harmful if inhaled, and may be harmful if swallowed .

Future Directions

Avermectin B1b, as part of the avermectins, continues to surprise and excite scientists, offering more and more promise to help improve global public health by treating a diverse range of diseases . Its unexpected potential as an antibacterial, antiviral, and anti-cancer agent is particularly extraordinary .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKERYTFURFGA-PVVXTEPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058239
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abamectin B1B

CAS RN

65195-56-4
Record name Avermectin B1b
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin component b1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
719
Citations
S Siddique, Q Syed, A Adnan… - Jundishapur journal of …, 2014 - ncbi.nlm.nih.gov
… The present study was conducted for production and screening of avermectin B1b (Figure 1) … The main objective of the study was to enhance the production of avermectin B1b through …
Number of citations: 20 www.ncbi.nlm.nih.gov
S Siddique, Q Syed, A Adnan, M Nadeem… - Jundishapur Journal of …, 2013 - brieflands.com
… Other media that showed the avermectin B1b production were M1 and M3. The production of avermectin B1b in these media was 12.8118 mg/l and 13.6936 mg/L respectively (results …
Number of citations: 24 brieflands.com
S Siddique, Q Syed, Y Saleem, A Adnan… - J Anim Plant …, 2015 - thejaps.org.pk
… the effect of avermectin B1b on nematodes and arthropods. Avermectin B1b, a component of … elimination at 1000 mg /kg of avermectin B1b. The results of present study revealed that …
Number of citations: 5 www.thejaps.org.pk
E Massarollo, ES Sant Anna - Italian journal of food science, 2006 - chiriottieditori.it
… the reference material used was Abamectin (Merck®) in glycero-formal at 0.873%, with 0.819%(93.8%) of avermectin b1a and 0.0545%(6.2%) in avermectin b1b. since the ratio of aver…
Number of citations: 2 www.chiriottieditori.it
K Inoue, Y Hattori, T Hino, H Oka - Journal of liquid …, 2011 - Taylor & Francis
… B) MS spectrum of HSCCC fraction (avermectin B1a); (C) LC/ESI-MS TIC chromatogram of HSCCC fraction (avermectin B1b); and (D) MS spectrum of HSCCC fraction (avermectin B1b). …
Number of citations: 8 www.tandfonline.com
HC Me, MMH Me - Metabolic Pathways of Agrochemicals …, 1998 - books.google.com
Abamectin contains the closely related avermectin B₁a and B1b as the active ingredients. Avermectin B₁a contains a sec-butyl moiety whereas avermectin B₁b contains an isopropyl …
Number of citations: 0 books.google.com
S Siddique, R Nelofer, Q Syed, A Adnan… - Journal of the Korean …, 2014 - Springer
… Optimization of the culture conditions for avermectin B1b … 7H2O, and temperature for the avermectin B1b production using … for the optimization of avermectin B1b production from …
Number of citations: 3 link.springer.com
H Ikeda, S Ōmura - Chemical reviews, 1997 - ACS Publications
… Furthermore, C25 of avermectin B1a was highly enriched by [1- 13 C] 2-methylbutyrate and that of avermectin B1b by [1- 13 C] isobutyrate. Interestingly, a mutant strain which lacks the …
Number of citations: 212 pubs.acs.org
S Siddique, FA Qureshi - Iranian Journal of Biotechnology, 2020 - ncbi.nlm.nih.gov
… avermectin B1b production is therefore required for optimization during fermentation process. Kinetics of intracellular avermectin B1b … we can conclude that avermectin B1b production is …
Number of citations: 6 www.ncbi.nlm.nih.gov
JA Cobin, NA Johnson - Journal of AOAC International, 1996 - academic.oup.com
A liquid chromatographic method was developed and validated for determination of avermectin Bi and 8,9-Z-avermectin B 1 residues in wine. The sample is extracted with hexane-…
Number of citations: 13 academic.oup.com

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